molecular formula C17H23FN2O4 B1272010 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid CAS No. 885272-91-3

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Cat. No. B1272010
CAS RN: 885272-91-3
M. Wt: 338.4 g/mol
InChI Key: PPGHGFHJSQSOJP-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, commonly known as Boc-Phe-Pip-AcOH, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the piperazine family, a class of compounds with a variety of uses in medicine and chemical synthesis. Boc-Phe-Pip-AcOH has been shown to have an array of biochemical and physiological effects, and its unique chemical structure makes it a useful tool in laboratory experiments.

Scientific Research Applications

N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones: Antinociceptive Agents

  • Research shows the development of derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, which include compounds with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents. These compounds exhibit significant analgesic activity and are identified as potent, rapid-acting, non-opioid analgesics with low acute toxicity (Viaud et al., 1995).

Substituted Pyrido[3,2-b]oxazin-3(4H)-ones: Antinociceptive Activity

  • A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and compared with acetyl salicylic acid for antinociceptive efficacy. These compounds, particularly one with a 4-fluorophenyl-1-piperazinyl substituent, demonstrated more activity than aspirin (Savelon et al., 1998).

Novel Quinolone Antibacterials

  • Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showcasing potent in vitro antibacterial activity. These compounds include those with 2-(fluoromethyl)piperazine substitutions, demonstrating effectiveness similar to ciprofloxacin (Ziegler et al., 1990).

Small Molecule Motilin Receptor Agonist

  • The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was discovered as a novel small molecule motilin receptor agonist. It demonstrated potent agonist activity and promising pharmacokinetic profiles (Westaway et al., 2009).

Synthesis of Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl Quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

  • This study involved the stereoselective synthesis of novel esters of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid, providing insights into the structural and analytical data of these new compounds (Acharyulu et al., 2009).

Antifungal N-(Fluorophenyl)piperazinyl Benzoxaboroles

  • The study synthesized novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles. These compounds showed microbiological activity against various fungi, with the presence of heterocyclic benzoxaborole rings being crucial for the activity (Borys et al., 2019).

Synthesis of Piperazinyl Amides of 18β-Glycyrrhetinic Acid

  • A practical method for preparing piperazinyl amides of 18β-glycyrrhetinic acid was developed. The study discusses procedures for constructing intermediates and elucidates reasons for the appearance of byproducts (Cai et al., 2020).

Formation of Aminosuccinyl Peptides

  • The study investigated the formation of aminosuccinyl peptides during acidolytic deprotection and their transformation to piperazine-2,5-dione derivatives. It provides insights into the role of acidic media and the influence of different residues on the formation of imide derivatives (Schön & Kisfaludy, 2009).

Noncataleptogenic Dopamine D-2 and Serotonin 5-HT2 Antagonists

  • The study synthesized 1-(4-fluorophenyl)-1H-indoles with various substitutions, exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Certain piperidyl substituted indoles were identified as noncataleptogenic, resembling the profile of atypical neuroleptics (Perregaard et al., 1992).

Fe-catalyzed Synthesis of Flunarizine

  • Flunarizine, a drug used to treat migraines and other disorders, was synthesized using Fe-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine. This method represents an advancement in the industrial production of flunarizine (Shakhmaev et al., 2016).

properties

IUPAC Name

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGHGFHJSQSOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376096
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885272-91-3
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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